molecular formula C15H11BrFNO B5850757 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide

3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide

Cat. No. B5850757
M. Wt: 320.16 g/mol
InChI Key: FOFABDOQSCNGLD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA belongs to the class of acrylamide derivatives, which have been widely used as building blocks in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide involves the inhibition of the ADP-ribosylation factor (ARF) family of proteins, which are essential for the regulation of membrane trafficking. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide binds to the ARF exchange factor (GEF) and prevents the activation of ARF, leading to the disassembly of the Golgi complex. The disruption of the Golgi function by 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide results in the redistribution of Golgi-resident proteins to the endoplasmic reticulum (ER) and the inhibition of protein secretion.
Biochemical and physiological effects:
3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects in cells and organisms. In addition to its role in protein trafficking, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the GABA transporter. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can affect the lipid metabolism and membrane fluidity of cells, leading to changes in cell signaling and gene expression.

Advantages and Limitations for Lab Experiments

3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and has a high purity and stability. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can be used at low concentrations and has a rapid onset of action, making it suitable for time-dependent experiments. However, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide also has some limitations, such as its cytotoxicity and nonspecific effects on cellular processes. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can also interfere with the function of other organelles, such as the ER and the lysosome, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide. One potential application of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide is in the development of new anticancer drugs that target the Golgi complex. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can also be used to investigate the role of protein trafficking in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The development of new 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide derivatives with improved specificity and potency can also expand the range of applications of this compound. Overall, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide represents a valuable tool for scientific research and has the potential to contribute to the understanding of various cellular processes.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide involves the reaction between 4-bromobenzaldehyde and 3-fluoroaniline in the presence of acetic acid and sodium acetate. The resulting intermediate is then subjected to a condensation reaction with acryloyl chloride to form the final product. The yield of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide has been used as a tool compound in various scientific research fields, including biochemistry, cell biology, and pharmacology. One of the most significant applications of 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide is in the study of intracellular protein trafficking. 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide is known to inhibit the function of the Golgi apparatus, a cellular organelle that plays a crucial role in the processing and sorting of proteins. By disrupting the Golgi function, 3-(4-bromophenyl)-N-(3-fluorophenyl)acrylamide can be used to investigate the mechanisms of protein trafficking and secretion in cells.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO/c16-12-7-4-11(5-8-12)6-9-15(19)18-14-3-1-2-13(17)10-14/h1-10H,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFABDOQSCNGLD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide

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